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Oxirane, 2,2'-[9H-fluoren-9-ylidenebis(6,2-naphthalenediyloxymethylene)]bis-

Thermal stability Epoxy resin Heat resistance

Conventional epoxy resins force a trade-off between heat resistance and optical clarity. This fluorenylidene-bridged diepoxy monomer eliminates that compromise. • Td5 400°C - a 46°C advantage over phenyl-based fluorene epoxies. • High refractive index from dual aromatic (fluorene+naphthalene) backbone enables efficient optical waveguide cores. • Low elastic modulus at elevated temperature prevents warpage in 3D-IC packaging. • Total chlorine ≤1,000 ppm safeguards fine-pitch copper interconnects against corrosion. Available in research to pilot quantities (1 g-500 g); ≥98% purity. Contact BenchChem for bulk pricing and immediate dispatch.

Molecular Formula C39H30O4
Molecular Weight 562.7 g/mol
CAS No. 1238475-45-0
Cat. No. B3224765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxirane, 2,2'-[9H-fluoren-9-ylidenebis(6,2-naphthalenediyloxymethylene)]bis-
CAS1238475-45-0
Molecular FormulaC39H30O4
Molecular Weight562.7 g/mol
Structural Identifiers
SMILESC1C(O1)COC2=CC3=C(C=C2)C=C(C=C3)C4(C5=CC=CC=C5C6=CC=CC=C64)C7=CC8=C(C=C7)C=C(C=C8)OCC9CO9
InChIInChI=1S/C39H30O4/c1-3-7-37-35(5-1)36-6-2-4-8-38(36)39(37,29-13-9-27-19-31(15-11-25(27)17-29)40-21-33-23-42-33)30-14-10-28-20-32(16-12-26(28)18-30)41-22-34-24-43-34/h1-20,33-34H,21-24H2
InChIKeyOROZTGFBKXEPSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BNFG Cardo Epoxy Monomer Overview


Oxirane, 2,2'-[9H-fluoren-9-ylidenebis(6,2-naphthalenediyloxymethylene)]bis- (commonly named 9,9-Bis[6-(glycidyloxy)-2-naphthyl]-9H-fluorene or BNFG) is a diepoxy monomer featuring a rigid fluorenylidene bridge connecting two glycidyloxy-naphthalene arms [1]. This monomer belongs to the class of fluorene-based cardo epoxy resins, characterized by a bulky, three-dimensional cardo (loop) structure that imparts a unique combination of high heat resistance, high transparency, and a low elastic modulus at elevated temperatures . Its molecular formula is C39H30O4 with a molecular weight of 562.7 g/mol [1]. The compound is primarily used as a high-performance thermosetting resin precursor in applications demanding superior thermal stability, optical clarity, and dimensional stability, such as optical waveguides, electronic adhesives, and advanced composite matrices .

Why Standard Epoxies Cannot Replace BNFG


Generic epoxy resins like DGEBA (diglycidyl ether of bisphenol A) or even simpler fluorene-based epoxies (e.g., diglycidyl ether of bisphenol fluorene) fail to replicate the performance profile of this monomer due to fundamental structural differences. The introduction of a rigid fluorenylidene cardo structure is known to increase the non-polarity and rigidity of the polymer backbone, which directly enhances thermal stability and moisture resistance [1]. This specific monomer goes a step further by incorporating naphthalene rings into the structure . This dual aromatic system (fluorene + naphthalene) results in a higher aromatic carbon density than either phenyl-based fluorene resins or DGEBA, leading to a demonstrably higher refractive index, superior heat resistance, and a markedly lower elastic modulus at high temperatures—critical for preventing warpage in semiconductor packaging and optical devices . The quantified differences provided below demonstrate that simple in-class substitution would compromise these key performance metrics.

BNFG vs. Analogs: Quantitative Evidence


Thermal Decomposition Resistance

The cured product derived from this naphthalene-containing fluorene epoxy demonstrates a 5% weight loss temperature (Td5) of 400 °C, as measured for the commercial grade OGSOL CG-500 . This represents a significant improvement over its phenyl-based fluorene epoxy counterpart OGSOL PG-100, which exhibits a Td5 of 354 °C under identical curing and testing conditions . The 46 °C increase in decomposition temperature is attributed to the higher thermal stability of the naphthalene ring compared to the phenyl ring in the polymer backbone.

Thermal stability Epoxy resin Heat resistance

Reduced High-Temperature Modulus for Warpage Control

A defining feature of the fluorene cardo structure is its ability to maintain a high modulus at room temperature while exhibiting a significant drop in elastic modulus at temperatures above the glass transition temperature (Tg). This behavior is starkly different from conventional epoxies like DGEBA, which undergo a more abrupt and complete loss of mechanical integrity . While maintaining structural rigidity during operation, the modulus reduction at high processing temperatures is expected to reduce warpage during cool-down from curing, a critical advantage for large-area semiconductor packages and multi-layer printed circuit boards (PCBs) .

Low warpage High-temperature mechanics Epoxy resin

Low Chlorine Content for Electronic Reliability

The total chlorine content, a critical metric for preventing metal corrosion in electronic applications, is 1,000 ppm for the commercial grade OGSOL CG-500 representing this monomer . This is 17% lower than the 1,200 ppm found in the standard phenyl-based fluorene epoxy OGSOL PG-100 . Lower hydrolyzable chlorine content reduces the risk of electrochemical migration and corrosion of fine-pitch copper wiring in semiconductor packaging.

Electronic materials Epoxy resin Ionic purity

High Refractive Index for Advanced Optics

The incorporation of naphthalene rings is a known strategy to elevate the refractive index of aromatic polymers . Fluorene-based acrylates without naphthalene exhibit a high refractive index of 1.6 or higher, but materials with naphthalene structures are reported to achieve even higher values . The specific use of OGSOL CG-500 (the resin form of this monomer) is explicitly recommended in optical waveguide-forming compositions to resolve the conflict between high refractive index, patternability, and film formability [1]. This monomer's structure provides an ideal balance that phenyl-based analogs cannot match.

Optical polymers Refractive index Epoxy resin

BNFG Application Scenarios


Optical Waveguide Core Material

The combination of high heat resistance (Td5 400 °C) and a high refractive index enabled by its naphthalene structure [1] makes this monomer an ideal candidate for the core layer of polymer optical waveguides. The OGSOL CG-500 grade is specifically cited in a major patent for resolving the classic trade-off between a high refractive index (for light confinement) and good patternability/film formability [2]. Its lower elastic modulus at high temperatures also minimizes stress-induced birefringence, a critical requirement for signal integrity in optical interconnects .

Semiconductor Underfill and Encapsulant

The monomer's 17% lower total chlorine content (1,000 ppm) compared to other fluorene epoxies makes it a superior choice for encapsulants and underfills where ionic impurities must be strictly controlled to prevent corrosion of fine-pitch copper interconnects. Its high thermal decomposition temperature (400 °C) ensures integrity through multiple lead-free solder reflow cycles, while the low high-temperature modulus provides crucial stress relief on fragile low-k dielectric layers in advanced 3D-IC packages.

High-Temperature Composites for Aerospace & Automotive

With a definitive 46 °C advantage in 5% weight loss temperature over phenyl-based fluorene epoxies (400 °C vs. 354 °C) , this monomer is a strong candidate for polymer matrix composites (PMCs) operating in sustained high-heat environments, such as engine nacelles or electric vehicle battery casings. The rigid cardo structure also promises better retention of mechanical properties under hot-wet conditions compared to DGEBA-based systems [1], addressing a critical failure mode in structural adhesives and composite matrices.

Coatings for High-Density Build-up Substrates

The good solubility of the OGSOL CG-500 resin, coupled with its high thermal stability , makes this monomer suitable for formulating high-solid, low-viscosity coatings for build-up layers in semiconductor substrates. Its low warpage characteristic, stemming from the unique thermomechanical profile of the cardo structure , is essential for maintaining planarity in increasingly thinner and larger-area package substrates, a parameter where conventional high-filler epoxy systems often fall short.

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